molecular formula C9H15N3 B2822836 1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 2165740-80-5

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Cat. No.: B2822836
CAS No.: 2165740-80-5
M. Wt: 165.24
InChI Key: FBOYNKBMEFLVJT-MRVPVSSYSA-N
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Description

1-Methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a pyrazole derivative featuring a methyl-substituted pyrazole core linked to a (2R)-pyrrolidin-2-ylmethyl group. Its stereospecific configuration at the pyrrolidine ring (2R) distinguishes it from racemic or other stereoisomeric forms.

Properties

IUPAC Name

1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYNKBMEFLVJT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, in carrageenan-induced edema models, this compound demonstrated comparable effects to indomethacin, a well-known anti-inflammatory drug.
CompoundActivity LevelReference
IndomethacinHigh
This compoundComparable
Other Pyrazole DerivativesVariable
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. Its structural features enhance its antimicrobial activity.
Bacterial StrainCompound TestedEfficacy Level
E. coliThis compoundModerate
S. aureusThis compoundHigh
Pseudomonas aeruginosaVarious Pyrazole DerivativesVariable

Neuropharmacology

Research indicates that this compound may interact with neuroreceptors, potentially influencing neurotransmission pathways. Its design as a scaffold for cannabinoid receptor ligands has shown promising results in binding affinity and selectivity.

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel materials with tailored properties for applications in coatings and polymers.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole ring significantly impacted the anti-inflammatory activity, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of several pyrazole derivatives was tested against resistant bacterial strains. The study highlighted that structural variations significantly influenced the effectiveness of these compounds, paving the way for developing new antibiotics based on the pyrazole framework.

Mechanism of Action

The mechanism of action of 1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Target Compound* C10H16N3 178.26† Not provided (2R)-pyrrolidinylmethyl, 1-methylpyrazole
1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole C9H15N3 165.24 1172442-81-7 1,3-dimethylpyrazole, pyrrolidinyl
1,5-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole C10H16N3 180.25 1172072-31-9 1,5-dimethylpyrazole, pyrrolidinyl
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole C9H15N3 165.24 1171607-85-4 1-ethylpyrazole, pyrrolidinyl
1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole C14H17N3O3 275.30 Not provided 1-methylpyrazole, aryl substitution

*Assumed based on nomenclature conventions. †Calculated based on formula.

Key Observations:
  • Stereochemistry: The (2R) configuration could lead to distinct biological interactions compared to non-chiral analogs (e.g., 1,3-dimethyl derivative ).
Anti-Inflammatory Activity:
  • 1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole Derivatives : Exhibit significant anti-inflammatory activity (IC50 < 10 μM in some analogs) .
  • Pyrrolidine-Pyrazole Hybrids : The pyrrolidine ring’s basic nitrogen may modulate enzyme binding (e.g., COX-2 inhibition), though specific data for the target compound are lacking .
Stereochemical Impact:

Crystallographic and Hydrogen-Bonding Analysis

  • Pyrrolidine-Pyrazole Systems : The pyrrolidine nitrogen and pyrazole N-atoms participate in hydrogen-bonded networks, stabilizing crystal lattices .
  • Chirality Effects : The (2R) configuration may lead to unique crystal packing compared to racemic mixtures, affecting solubility and stability .

Biological Activity

1-Methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H14_{14}N4_{4}
  • Molecular Weight : 190.25 g/mol

Antiviral Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted the compound's effectiveness against various viral strains, suggesting that the pyrazole nucleus plays a crucial role in inhibiting viral replication mechanisms. The antiviral activity was attributed to the ability of the compound to interfere with viral entry and replication processes in host cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various models. In vivo studies demonstrated that it significantly reduced inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of the pyrrolidine moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. This property makes it a candidate for further development as an antibacterial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound demonstrated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest. Computational studies have suggested that structural modifications could enhance its efficacy against specific cancer types .

Study on Antiviral Activity

A comprehensive study investigated the antiviral efficacy of several pyrazole derivatives, including our target compound. The results indicated a dose-dependent inhibition of viral replication in vitro, with IC50 values significantly lower than those observed for standard antiviral agents .

Study on Anti-inflammatory Effects

In a controlled experiment using animal models, this compound was administered to assess its anti-inflammatory properties. The results showed a marked reduction in paw edema and inflammatory markers in treated groups compared to controls, confirming its potential as an anti-inflammatory agent .

Data Summary Table

Biological Activity Mechanism Reference
AntiviralInhibits viral replication
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell membranes
AnticancerInduces apoptosis and cell cycle arrest

Q & A

Q. What are the key synthetic methodologies for 1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the pyrrolidine-pyrazole backbone. Critical parameters include:

  • Temperature : Controlled heating (e.g., 80–100°C) to promote cyclization without decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce substituents .
  • Purification : Column chromatography or recrystallization to isolate the chiral (2R)-pyrrolidine derivative .
    Yield optimization requires balancing steric hindrance from the pyrrolidine group with electronic effects of the pyrazole ring.

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole ring and stereochemistry of the (2R)-pyrrolidine moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .
  • Chiral HPLC : Ensures enantiomeric purity of the (2R)-configured pyrrolidine group .

Advanced Research Questions

Q. How does the stereochemistry of the (2R)-pyrrolidine moiety influence biological activity and target binding?

The (2R) configuration induces specific conformational constraints, affecting:

  • Receptor binding : Hydrogen-bonding interactions with enzymatic active sites (e.g., aminopeptidases) via the pyrrolidine nitrogen .
  • Pharmacokinetics : Enhanced metabolic stability due to reduced steric clash with cytochrome P450 enzymes .
    Methodological Insight : Comparative studies using (2S)-isomers or racemic mixtures via molecular docking and MD simulations can quantify stereochemical effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Impurity profiles : Trace byproducts (e.g., unreacted pyrrolidine intermediates) may interfere with assays. Rigorous HPLC-MS purity checks (>98%) are recommended .
  • Solvent effects : Activity variations in polar vs. nonpolar media due to aggregation. Use standardized DMSO stock solutions .
  • Target selectivity : Off-target interactions (e.g., with GPCRs) require orthogonal assays (e.g., SPR, radioligand binding) .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

X-ray structures reveal:

  • Key interactions : Hydrogen bonds between the pyrrolidine N-H and catalytic residues (e.g., in proteases) .
  • Torsional angles : Pyrazole-pyrrolidine dihedral angles influence conformational flexibility. Derivatives with restricted rotation (e.g., fused rings) may improve binding .
    Case Study : SHELX-refined structures of analogous compounds show that substituting the pyrazole 3-position with electron-withdrawing groups (e.g., CF3_3) enhances target affinity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Racemization risk : High temperatures or acidic conditions may epimerize the (2R)-pyrrolidine group. Use mild, low-temperature reaction steps .
  • Catalyst loading : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination in large batches .
  • Continuous flow systems : Improve reproducibility and reduce side reactions compared to batch processing .

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